molecular formula C12H15F3N4O2S B1457780 (6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide CAS No. 1053657-62-7

(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide

Cat. No.: B1457780
CAS No.: 1053657-62-7
M. Wt: 336.34 g/mol
InChI Key: CNKFCWHLHVBBBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide is a complex organic compound with a unique structure that includes a morpholine ring, a trifluoromethyl group, and a pyridinylsulfanyl moiety

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with serine/threonine kinases, which are essential components of the MAP kinase signal transduction pathway . These interactions can lead to the modulation of cellular signaling pathways, affecting various cellular processes.

Cellular Effects

The effects of (6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAP kinase pathway, leading to changes in gene expression and cellular responses . These effects can result in altered cellular metabolism and function, impacting cell growth, differentiation, and survival.

Molecular Mechanism

At the molecular level, (6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, its interaction with serine/threonine kinases can result in the inhibition or activation of these enzymes, thereby modulating the MAP kinase pathway . Additionally, it can influence gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of (6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cellular signaling pathways and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and altered metabolic function . Threshold effects have been observed, where the compound’s impact becomes significant only above a certain dosage.

Metabolic Pathways

(6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its interaction with serine/threonine kinases can affect the MAP kinase pathway, leading to changes in cellular metabolism . These interactions can result in altered levels of metabolites and changes in metabolic flux, impacting overall cellular function.

Transport and Distribution

The transport and distribution of (6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s distribution within different cellular compartments and tissues, impacting its overall efficacy and function.

Subcellular Localization

The subcellular localization of (6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization signals ensure that the compound reaches its site of action, where it can exert its effects on cellular processes and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridinylsulfanyl Intermediate: The initial step involves the reaction of 2-chloropyridine with a thiol compound to form the pyridinylsulfanyl intermediate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Morpholine Ring Formation: The morpholine ring is formed through a cyclization reaction involving an appropriate amine and an epoxide.

    Acethydrazide Formation: The final step involves the reaction of the intermediate with hydrazine to form the acethydrazide moiety.

Industrial Production Methods

Industrial production of (6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6-Morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, trifluoromethyl group, and pyridinylsulfanyl moiety allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[6-morpholin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N4O2S/c13-12(14,15)8-5-9(19-1-3-21-4-2-19)17-11(6-8)22-7-10(20)18-16/h5-6H,1-4,7,16H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKFCWHLHVBBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC(=C2)C(F)(F)F)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801134181
Record name 2-[[6-(4-Morpholinyl)-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053657-62-7
Record name 2-[[6-(4-Morpholinyl)-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053657-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[6-(4-Morpholinyl)-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801134181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide
Reactant of Route 2
Reactant of Route 2
(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide
Reactant of Route 3
(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide
Reactant of Route 4
Reactant of Route 4
(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide
Reactant of Route 5
(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide
Reactant of Route 6
Reactant of Route 6
(6-Morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acethydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.